2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, solvent selection and purification steps are crucial to obtaining a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazole N-oxides, which can have different biological and chemical properties .
Scientific Research Applications
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting enzymes and receptors, such as kinases and G-protein coupled receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid
- 2-Amino-3-methyl-4-(1H-pyrazol-1-yl)butanoic acid
- 2-Amino-2-methyl-5-(1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-2-methyl-4-pyrazol-1-ylbutanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-8(9,7(12)13)3-6-11-5-2-4-10-11/h2,4-5H,3,6,9H2,1H3,(H,12,13) |
InChI Key |
QGKIUNDEIOBJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=N1)(C(=O)O)N |
Origin of Product |
United States |
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